molecular formula C12H12ClN3O2S B5831476 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No.: B5831476
M. Wt: 297.76 g/mol
InChI Key: JBZNYGAOWXFDPN-UHFFFAOYSA-N
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Description

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an ethyl-substituted thiadiazole ring, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarbothioamide with appropriate reagents under controlled conditions.

    Attachment of the Benzamide Core: The synthesized thiadiazole intermediate is then reacted with 5-chloro-2-methoxybenzoic acid or its derivatives to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide: Similar structure with a methyl group instead of an ethyl group.

    5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

5-chloro-N-(5-ethyl-1,3,4-th

Properties

IUPAC Name

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-3-10-15-16-12(19-10)14-11(17)8-6-7(13)4-5-9(8)18-2/h4-6H,3H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZNYGAOWXFDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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